molecular formula C20H16N2O4S B2814020 N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide CAS No. 941961-91-7

N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide

Cat. No.: B2814020
CAS No.: 941961-91-7
M. Wt: 380.42
InChI Key: CHCZRILXMTZRAU-UHFFFAOYSA-N
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Description

N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide is a chemical compound supplied for research and development purposes. It features a benzofuran-thiazole core structure, a scaffold of significant interest in medicinal chemistry due to its presence in compounds with a range of biological activities . The molecular formula is C20H16N2O4S with a molecular weight of 380.42 g/mol . This product is provided for For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can utilize this compound as a key intermediate or building block in the synthesis of novel heterocyclic compounds or for in-house screening libraries against biological targets of interest. The specific mechanism of action, pharmacological profile, and primary research applications for this exact molecule are not yet widely characterized in the public scientific literature, presenting an opportunity for investigative research.

Properties

IUPAC Name

N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O4S/c1-24-16-8-7-13(10-18(16)25-2)19(23)22-20-21-14(11-27-20)17-9-12-5-3-4-6-15(12)26-17/h3-11H,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHCZRILXMTZRAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4O3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide typically involves multi-step organic reactions. One common approach starts with the formation of the benzofuran ring, followed by the construction of the thiazole ring. The final step involves coupling the thiazole derivative with 3,4-dimethoxybenzoyl chloride under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like thionyl chloride or bromine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs

The target compound shares structural motifs with several classes of bioactive molecules:

Compound Name / ID Key Structural Features Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Biological Activity Source
Target Compound Benzofuran-thiazole, 3,4-dimethoxybenzamide Not provided Not provided Not reported Hypothesized anticancer/CA inhibition N/A
(3b) Bromophenyl-thiazole, 3,4-dimethoxybenzamide C₂₅H₂₁BrN₄O₅S 569.43 Not reported Cytotoxicity (anticancer)
Compound 17 Thiourea, 3,4-dimethoxybenzamide, sulfamoyl C₁₇H₁₆ClN₃O₅S₂ 441.91 213–215 Carbonic anhydrase inhibition
N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide Bromothiophene-thiazole, 3,4-dimethoxybenzamide Not provided Not provided Not reported Not specified
2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide Dichlorophenyl-thiazole, benzamide C₁₀H₆Cl₂N₂OS 273.14 Not reported Anti-inflammatory, analgesic

Key Observations :

  • Bioactivity: Thiourea derivatives (e.g., Compound 17) exhibit CA inhibition (Ki values in nanomolar range), suggesting that the 3,4-dimethoxybenzamide group in the target compound could similarly modulate enzyme activity .
  • Thermal Stability : High melting points in thiourea analogs (e.g., 213–240°C) indicate strong intermolecular forces, which the target compound may also exhibit due to its planar aromatic systems .
Physicochemical Properties

The 3,4-dimethoxybenzamide moiety improves solubility compared to non-polar substituents (e.g., bromine in 3b), as evidenced by the synthesis of analogs in polar solvents like ethanol or DMF . However, the benzofuran-thiazole core may reduce solubility relative to simpler thiazole-amides (e.g., ’s dichlorophenyl derivative), necessitating formulation optimization for pharmacokinetics.

Q & A

Q. What are the standard synthetic routes for N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide?

The synthesis typically involves multi-step organic reactions:

  • Thiazole Ring Formation : Cyclization of α-haloketones with thioureas under acidic/basic conditions to form the thiazole core .
  • Coupling Reactions : The thiazole intermediate is coupled with 3,4-dimethoxybenzoyl chloride using bases like triethylamine or pyridine .
  • Purification : Recrystallization (e.g., methanol) or chromatography is employed to achieve high purity (>95%) . Key Reagents : Thioureas, α-haloketones, 3,4-dimethoxybenzoyl chloride.
Step Reaction ConditionsYield (%)
Thiazole formation60–80°C, inert atmosphere65–75
Amide couplingRoom temperature, DCM solvent70–85

Q. How is the molecular structure of this compound characterized?

Structural elucidation employs:

  • NMR Spectroscopy : To confirm proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm, thiazole protons at δ 7.2–7.5 ppm) .
  • Mass Spectrometry (MS) : For molecular ion confirmation (e.g., [M+H]+ at m/z 409.1) .
  • X-ray Crystallography : SHELX programs refine crystal structures, revealing bond lengths/angles (e.g., C–S bond: 1.72 Å) .

Q. What in vitro assays are used to screen its biological activity?

  • HDAC Inhibition : Assessed via fluorometric assays using HeLa cell lysates, comparing IC50 values to reference inhibitors (e.g., SAHA) .
  • Anticancer Activity : MTT assays on cancer cell lines (e.g., MCF-7, IC50 ~5 µM) .
  • Apoptosis Induction : Flow cytometry (Annexin V/PI staining) to quantify apoptotic cells .

Advanced Research Questions

Q. How can synthesis yield and purity be optimized for scale-up?

  • Catalyst Optimization : Use DMAP (4-dimethylaminopyridine) to accelerate amide coupling .
  • Continuous Flow Reactors : Enhance reaction efficiency and reduce side products (e.g., 20% yield increase vs. batch methods) .
  • Solvent Screening : Polar aprotic solvents (e.g., acetonitrile) improve reaction kinetics .

Q. What crystallographic insights explain its structural stability and reactivity?

  • Hydrogen Bonding : Centrosymmetric dimers via N–H⋯N interactions stabilize the crystal lattice .
  • Torsional Angles : The dihedral angle between benzofuran and thiazole rings (~15°) minimizes steric hindrance . Software : SHELXL for refinement; Mercury for visualization .

Q. How do electronic properties influence its biological mechanism?

  • Electron-Withdrawing Effects : The benzofuran moiety enhances electrophilicity, facilitating interactions with HDAC catalytic sites .
  • π-Stacking : Thiazole and benzofuran rings engage in stacking with aromatic residues (e.g., Phe-150 in HDAC1) . Computational Tools : DFT calculations (Gaussian 09) predict charge distribution and reactive hotspots .

Q. What contradictions exist in reported biological data, and how are they resolved?

  • Variability in IC50 Values : Discrepancies (e.g., 2–10 µM for HDAC inhibition) arise from assay conditions (e.g., substrate concentration). Standardized protocols (e.g., uniform lysate preparation) mitigate this .
  • Off-Target Effects : Thiazole derivatives may interact with non-HDAC targets (e.g., kinases). siRNA knockdown or isoform-specific assays clarify selectivity .

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